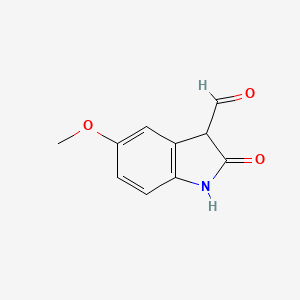

5-Methoxy-2-oxoindoline-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,8H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQUAIXBELNELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672516 | |

| Record name | 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52508-88-0 | |

| Record name | 2,3-Dihydro-5-methoxy-2-oxo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52508-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: Properties, Synthesis, and Applications

Introduction

5-Methoxy-2-oxoindoline-3-carbaldehyde is a highly functionalized heterocyclic compound built upon the privileged oxindole scaffold. This molecule has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its unique structural arrangement, featuring a reactive aldehyde group appended to the C3 position of the 5-methoxy-substituted oxindole core, renders it an exceptionally versatile building block.[1] This guide provides an in-depth exploration of its chemical properties, established synthetic routes, reactivity profile, and its critical role as a precursor to a diverse range of biologically active molecules, including potent enzyme inhibitors.[1][2]

Physicochemical and Spectroscopic Properties

This compound typically presents as a yellow solid and is valued for its utility as a synthetic intermediate in the creation of complex organic structures.[1] Its reactivity is largely defined by the interplay between the electron-donating methoxy group on the aromatic ring and the electrophilic aldehyde functionality.

Core Chemical Attributes

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 52508-88-0 | [1][3] |

| Molecular Formula | C₁₀H₉NO₃ | [1][3] |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 378.4±42.0 °C (Predicted) | [3] |

| Density | 1.349±0.06 g/cm³ (Predicted) | [3] |

| pKa | 6.25±0.20 (Predicted) | [3] |

| Storage | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][3] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals that correspond to each unique proton in the molecule. Key expected resonances would include a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9-10 ppm), a singlet for the methoxy group (-OCH₃) protons (around δ 3.8 ppm), and distinct aromatic protons on the benzene ring, along with a signal for the N-H proton of the oxindole ring. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each carbon atom. The carbonyl carbon of the aldehyde will appear significantly downfield (around 185-200 ppm), as will the C2-carbonyl of the oxindole ring (around 170-180 ppm). Other characteristic signals include the methoxy carbon (around 55-60 ppm) and the various aromatic and sp³-hybridized carbons of the oxindole core.

-

IR (Infrared) Spectroscopy: The IR spectrum is instrumental in identifying the key functional groups. A strong absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibrations of both the aldehyde and the lactam (oxindole) carbonyl groups. Another key feature is the N-H stretching vibration, typically appearing as a broad band around 3200-3400 cm⁻¹.[4] The C-H stretch of the aldehyde group is also characteristically observed as a pair of weak bands around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.1.

Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 5-methoxy-2-oxindole.[5] This reaction is a powerful tool for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[6][7][8]

The Vilsmeier-Haack Reaction

The reaction involves the treatment of the starting material, 5-methoxy-2-oxindole, with a Vilsmeier reagent.[9] This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6][9]

Causality Behind Experimental Choices:

-

Substrate: 5-methoxy-2-oxindole is used as the starting material because the oxindole ring system is sufficiently electron-rich to undergo electrophilic aromatic substitution. The methoxy group at the 5-position further activates the ring towards this substitution.

-

Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as an activating agent, converting the relatively unreactive amide into a highly electrophilic species known as the Vilsmeier reagent (a chloroiminium salt).[8][9]

-

Reaction Conditions: The reaction is typically carried out at controlled, low temperatures to manage its exothermicity and prevent side reactions. The subsequent hydrolysis step is crucial to convert the intermediate iminium salt into the final aldehyde product.[9]

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 5-methoxy-2-oxindole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the freshly prepared Vilsmeier reagent, again maintaining a low temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. This step hydrolyzes the intermediate iminium salt.

-

Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group, which can participate in a wide array of chemical transformations. This makes it an invaluable intermediate for constructing more complex molecular architectures.[1]

Key reactions include:

-

Knoevenagel Condensation: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a basic catalyst. This reaction is fundamental in forming a new carbon-carbon double bond at the C3-position and is a key step in the synthesis of many kinase inhibitors, such as Sunitinib.[2][10]

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to various vinyl-substituted oxindoles.

-

Reductive Amination: The aldehyde can be converted into a variety of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for functional group manipulation.

Visualizing Core Reactivity

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxindole core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This compound is a prime example of a building block that leverages this scaffold.[11][12][13]

-

Kinase Inhibitors: Its most prominent application is in the synthesis of tyrosine kinase inhibitors.[2] A notable example is its use as a key intermediate in the synthesis of analogs of Sunitinib (Sutent®), an FDA-approved multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain cancers.[2][14][15][16] The Knoevenagel condensation of this compound with a substituted pyrrole derivative is a crucial step in constructing the core structure of these inhibitors.[2]

-

Other Therapeutic Areas: Beyond oncology, derivatives of this compound have been explored for their potential anti-inflammatory and neuroprotective properties.[1][4] Its ability to serve as a starting point for diverse chemical modifications allows for the creation of compound libraries for screening against a wide range of therapeutic targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably a fume hood.[17][18] Avoid inhalation of dust and contact with skin and eyes.[18][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][19]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[1][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17]

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, provides chemists with a powerful tool for the efficient construction of complex, biologically active molecules. Its proven utility in the synthesis of kinase inhibitors underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 52508-88-0 [amp.chemicalbook.com]

- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 11. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]

- 16. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde

Introduction: 5-Methoxy-2-oxoindoline-3-carbaldehyde is a highly functionalized heterocyclic compound built upon the privileged 2-oxindole scaffold. This unique molecular architecture, featuring reactive aldehyde and electron-donating methoxy functionalities, establishes it as a valuable and versatile intermediate in synthetic organic chemistry. Its significance is particularly pronounced in the field of medicinal chemistry, where it serves as a crucial building block for the synthesis of complex bioactive molecules. Researchers leverage this compound's reactivity to develop novel therapeutic agents, particularly in the realms of oncology, anti-inflammatory medicine, and neuropharmacology.[1] This guide provides an in-depth examination of its chemical identity, synthesis, and applications for professionals in research and drug development.

Section 1: Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for scientific rigor. The structural nuances of this molecule are captured in its formal nomenclature and identifying codes.

IUPAC Name: 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde

Common Synonyms:

-

3-Formyl-5-methoxy-2-oxindole

-

5-Methoxy-2-indolone-3-carboxaldehyde

Physicochemical Properties and Identifiers

The key properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Identifier | Value | Reference |

| CAS Number | 52508-88-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [1][3] |

| Molecular Weight | 191.19 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Section 2: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5][6] This powerful formylation technique is exceptionally well-suited for electron-rich aromatic and heteroaromatic systems, such as the 5-methoxy-2-oxindole precursor.

Causality of the Vilsmeier-Haack Reaction

The reaction's efficacy hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, typically phosphorus oxychloride (POCl₃).[6][7] The electron-donating methoxy group on the oxindole ring activates the aromatic system, while the endocyclic amide nitrogen directs the electrophilic attack to the C3 position, making the formylation both regioselective and efficient.

Reaction Mechanism

The synthesis proceeds through a well-established, three-stage mechanism:

-

Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the elimination of a dichlorophosphate anion and the formation of the highly electrophilic chloroiminium cation, which is the active formylating agent.

-

Electrophilic Aromatic Substitution: The C3 position of 5-methoxy-2-oxindole, existing in tautomeric equilibrium with its enol form, acts as a nucleophile and attacks the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the benzene ring.

-

Hydrolysis: Aromatization is restored, and the resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup. This final step liberates the aldehyde and regenerates DMF, yielding the target product, this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

Materials and Reagents:

-

5-Methoxy-2-oxindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Crushed ice

-

Anhydrous magnesium sulfate

-

Round-bottom flask, two-necked

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0°C using an ice bath.

-

Causality: Cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation and side reactions.

-

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring over 30-40 minutes.[8] Maintain the temperature at 0-5°C throughout the addition.[8] Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 5-methoxy-2-oxindole, in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a temperature between 60-80°C for 5-8 hours, monitoring progress by Thin Layer Chromatography (TLC).[8]

-

Insight: The optimal temperature and time depend on the substrate's reactivity; heating drives the electrophilic substitution to completion.[4]

-

-

Workup and Quenching: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.

-

Trustworthiness: This step hydrolyzes the intermediate iminium salt and neutralizes the acidic reaction conditions. The slow addition is crucial to manage the effervescence and exothermic nature of the quench.

-

-

Isolation: The product often precipitates as a solid. Isolate the crude product by vacuum filtration, washing thoroughly with cold water. If the product remains in solution, perform an extraction with a suitable organic solvent like DCM or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final, pure this compound.

Visualization of Synthetic Workflow

Caption: Vilsmeier-Haack synthesis workflow.

Section 3: Applications in Research and Drug Development

The 2-oxindole core is a well-established "privileged scaffold" in medicinal chemistry, and the addition of methoxy and aldehyde groups makes this particular derivative a powerful starting point for creating diverse molecular libraries.[9]

-

Anti-Cancer Drug Design: The compound is a key intermediate for synthesizing kinase inhibitors. The oxindole scaffold can mimic the hydrogen bonding pattern of ATP, enabling compounds to bind to the active sites of kinases involved in cancer cell proliferation. It is used to develop agents with potential anti-cancer properties.[1] The methoxy group, in particular, has been shown in related indole structures to enhance anticancer activity.[10]

-

Anti-Inflammatory Agents: Indole derivatives, including those with a 5-methoxy substitution, are known to be precursors for molecules with significant anti-inflammatory effects.[11] This compound serves as a starting point for developing inhibitors of inflammatory pathways.[1]

-

Central Nervous System (CNS) Agents: The structural similarity of the indole core to neurotransmitters like serotonin makes its derivatives prime candidates for neurological drug discovery.[12] This compound is utilized in synthesizing potential treatments for neurological disorders.[1]

-

Fluorescent Probes: The aldehyde group provides a reactive handle for conjugation reactions. This allows for the attachment of fluorophores or other reporter molecules, making it a useful precursor for creating fluorescent probes for real-time biological imaging and diagnostics.[1]

Visualization of Application Pathways

Caption: Key application pathways from the core scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 52508-88-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxindole Scaffold

The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2][3] This bicyclic lactam, consisting of a fused benzene and pyrrolidinone ring system, is prevalent in numerous natural products and has been extensively utilized in the synthesis of clinically significant pharmaceuticals.[2][3] Within this esteemed class of compounds, 5-Methoxy-2-oxoindoline-3-carbaldehyde (CAS No. 52508-88-0) emerges as a pivotal intermediate, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its unique structural features, namely the electron-donating methoxy group at the 5-position and the reactive aldehyde at the 3-position, render it an invaluable building block for drug discovery programs targeting a spectrum of diseases, most notably cancer.[4] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a research and development setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52508-88-0 | [4] |

| Molecular Formula | C₁₀H₉NO₃ | [4] |

| Molecular Weight | 191.19 g/mol | [5] |

| Appearance | Yellow solid | [4] |

| Purity | ≥ 95% (by NMR) | |

| Melting Point | 180 - 184 °C | [6] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | General Knowledge |

| Storage | Store at 0-8°C | [4] |

Note: Some data, such as purity, may vary by supplier.

Safety and Handling

Based on the Material Safety Data Sheet (MSDS) for the closely related compound 5-methoxyindole-3-carbaldehyde, the following precautions are advised.[6][7]

-

Hazard Identification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][7] A laboratory coat, safety glasses, and nitrile gloves are mandatory.

-

Handling : Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid Measures :

-

In case of skin contact : Wash off with soap and plenty of water.[7]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic and heterocyclic compounds.[8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9]

Diagram 1: Vilsmeier-Haack Reaction Workflow

References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-oxoindoline-3-carbaldehyde is a pivotal synthetic intermediate, valued for its versatile reactivity in constructing complex heterocyclic scaffolds. Its structure, featuring an electron-rich oxindole core, a reactive aldehyde moiety, and a directing methoxy group, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, expected analytical characterization, and a key application in the synthesis of tyrosine kinase inhibitor analogs, such as those related to the anticancer drug Sunitinib.

Core Molecular Attributes

This compound is a solid, typically appearing as a yellow powder. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.19 g/mol | [1] |

| IUPAC Name | 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | N/A |

| CAS Number | 52508-88-0 | [2][3] |

| Appearance | Yellow solid | [1] |

Synthesis Protocol: Vilsmeier-Haack Formylation of 5-Methoxy-2-oxindole

The introduction of a formyl group at the C3 position of the 5-methoxy-2-oxindole core is efficiently achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile for this transformation.[4][5][6] The electron-donating nature of the methoxy group and the lactam nitrogen activate the C3 position for this electrophilic substitution.

Rationale for Method Selection

The Vilsmeier-Haack reaction is the method of choice for several reasons:

-

High Regioselectivity: The electronic properties of the 5-methoxy-2-oxindole substrate strongly direct formylation to the C3 position, minimizing the formation of side products.

-

Mild Conditions: The reaction proceeds under relatively mild temperature conditions, preserving the integrity of the oxindole core.[4]

-

Accessibility of Reagents: The reagents, POCl₃ and DMF, are common, inexpensive, and readily available in most chemical laboratories.

Experimental Workflow

The synthesis is a two-stage process: first, the preparation of the Vilsmeier reagent, followed by the formylation of the substrate and subsequent workup.

References

5-Methoxy-2-oxoindoline-3-carbaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and materials science, oxindole derivatives represent a privileged scaffold, forming the core of numerous bioactive molecules and functional materials.[1] this compound is a key synthetic intermediate, valued for its reactive aldehyde group and the electronic influence of its methoxy-substituted benzene ring.[2] Its utility in constructing more complex molecular architectures is entirely dependent on the absolute certainty of its structure.[3] Misinterpretation of its isomeric or tautomeric forms could lead to significant setbacks in synthetic campaigns and biological evaluations.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We will move beyond a simple checklist of techniques, instead focusing on the causal logic behind the experimental workflow—explaining how each piece of data corroborates the others to build an unassailable structural proof.

Context: Synthesis via Vilsmeier-Haack Formylation

To elucidate a structure, one must first obtain the compound. A common and efficient method for synthesizing the target molecule is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-methoxy-2-oxindole, using a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

The electron-donating nature of the methoxy group and the activating effect of the lactam nitrogen direct the electrophilic formylation to the C3 position of the oxindole ring, which is rich in electron density. This synthetic context provides the initial hypothesis for the compound's structure.

Caption: Synthetic route to the target compound.

The Analytical Workflow: An Integrated Spectroscopic Approach

The definitive confirmation of the molecular structure is achieved not by a single technique, but by the convergence of evidence from multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. Our workflow is designed as a self-validating system where the output of one analysis informs and is confirmed by the next.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first crucial step. It provides the molecular weight (MW) of the compound, which directly validates its elemental composition. For this compound (C₁₀H₉NO₃), the expected monoisotopic mass is 191.0582 Da. High-resolution mass spectrometry (HRMS) is essential here; obtaining a mass accurate to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the molecular formula, ruling out other potential formulas with the same nominal mass.

Data Summary Table:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₉NO₃ | Based on the proposed structure. |

| Molecular Weight | 191.18 g/mol | Sum of atomic weights.[2] |

| Monoisotopic Mass | 191.0582 Da | Exact mass for HRMS analysis. |

| Primary Fragments | Loss of CO (-28), CHO (-29) | Fragmentation of carbonyl groups is common. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and definitive fingerprint of the functional groups present.[8] The presence of multiple carbonyl groups and other key functionalities in our target molecule makes its IR spectrum particularly informative.

-

N-H Stretch: The oxindole lactam N-H group should produce a distinct absorption. Its frequency can indicate the extent of hydrogen bonding. In solid-state spectra of related indole derivatives, this band is often observed around 3340 cm⁻¹.[9]

-

C=O Stretches: This is the most critical region. The molecule has two carbonyl groups: an amide (lactam) and an aldehyde. The lactam C=O stretch typically appears around 1700-1720 cm⁻¹. The aldehyde C=O stretch is expected at a similar frequency, often slightly higher, around 1700-1730 cm⁻¹, but conjugation can lower this value.[8] We anticipate seeing a strong, possibly broad or overlapping, absorption band in this region.

-

C-O Stretch: The aryl ether linkage of the methoxy group will produce a strong C-O stretching band, typically in the 1200-1260 cm⁻¹ region.[9]

-

Aldehyde C-H Stretch: A key diagnostic for the aldehyde group is the C-H stretch, which usually appears as one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

Data Summary Table:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Lactam) | ~3300 - 3400 | Stretch |

| C-H (Aldehyde) | ~2720, ~2820 | Stretch |

| C=O (Lactam Amide) | ~1710 | Stretch |

| C=O (Aldehyde) | ~1700 | Stretch |

| C=C (Aromatic) | ~1610 | Stretch |

| C-O (Aryl Ether) | ~1250 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. We will use a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments to assemble the structure piece by piece.

Caption: Structure and numbering for NMR assignments.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

-

Aldehyde Proton (H10): This is the most downfield non-exchangeable proton, expected around 9.5-10.0 ppm, appearing as a singlet as it has no adjacent proton neighbors. Its deshielded nature is due to the strong electron-withdrawing effect of the aldehyde oxygen.

-

Amide Proton (N-H): This proton is exchangeable and will appear as a broad singlet, typically far downfield (δ > 8.0 ppm), though its position can vary with solvent and concentration.

-

Aromatic Protons (H4, H6, H7): These three protons will be in the aromatic region (δ 6.8-7.8 ppm).

-

H7: This proton is ortho to the electron-donating methoxy group and will be the most upfield of the three. It will appear as a doublet of doublets due to coupling with H6 (ortho, J ≈ 8-9 Hz) and H4 (meta, J ≈ 2-3 Hz).

-

H6: This proton is ortho to the electron-withdrawing lactam carbonyl and will be the most downfield of the aromatic protons. It will appear as a doublet (J ≈ 8-9 Hz) from coupling to H7.

-

H4: This proton is ortho to the lactam nitrogen and will appear as a doublet (J ≈ 2-3 Hz) from meta coupling to H7.

-

-

Methoxy Protons (H11): The three protons of the methoxy group will appear as a sharp singlet, typically around 3.8 ppm.

-

Methylene Protons (H3): The C3 carbon is now an sp² carbon part of a double bond with the aldehyde carbon, so there are no methylene protons at this position. The proton is on the aldehyde group itself. This is a crucial distinction from the starting material, 5-methoxy-2-oxindole.

Predicted ¹H NMR Data Summary (in DMSO-d₆):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-H | > 8.5 | broad singlet | 1H | Amide proton, exchangeable. |

| H10 (Aldehyde) | ~9.8 | singlet | 1H | Deshielded by C=O group. |

| H6 | ~7.5 | doublet | 1H | Ortho to C=O, coupled to H7. |

| H4 | ~7.0 | doublet | 1H | Ortho to N, meta to OMe. |

| H7 | ~6.9 | doublet of doublets | 1H | Ortho to OMe, coupled to H6 and H4. |

| H11 (OCH₃) | ~3.8 | singlet | 3H | Methoxy group protons. |

¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

-

Carbonyl Carbons (C2, C10): These will be the most downfield signals, typically >160 ppm. The amide carbonyl (C2) is expected around 170-175 ppm, while the aldehyde carbonyl (C10) will be further downfield, around 185-190 ppm.

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These will appear in the 100-160 ppm range. The carbon attached to the oxygen (C5) will be significantly downfield (~155-160 ppm). Quaternary carbons (C3a, C7a) can be identified using a DEPT experiment.

-

C3: This carbon is part of a double bond and adjacent to two carbonyls, so it will be significantly deshielded.

-

Methoxy Carbon (C11): This aliphatic carbon will be the most upfield signal, typically around 55-60 ppm.

Predicted ¹³C NMR Data Summary (in DMSO-d₆):

| Carbon Assignment | Predicted δ (ppm) | Carbon Type |

| C10 (Aldehyde) | ~188 | C=O |

| C2 (Amide) | ~172 | C=O |

| C5 | ~158 | C-O |

| C7a | ~140 | Quaternary |

| C3a | ~128 | Quaternary |

| C3 | ~125 | C=C |

| C6 | ~120 | CH |

| C4 | ~112 | CH |

| C7 | ~110 | CH |

| C11 (OCH₃) | ~56 | CH₃ |

2D NMR for Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are required for absolute, trustworthy confirmation by mapping the connectivity.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see a clear correlation between H6 and H7, and a weaker one between H7 and H4, confirming their positions on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum (C4, C6, C7, C10, C11).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, showing correlations between protons and carbons over 2-3 bonds. Key expected correlations include:

-

The aldehyde proton (H10) correlating to the C3 carbon.

-

The methoxy protons (H11) correlating to the C5 carbon.

-

The aromatic proton H4 correlating to the C2 carbonyl carbon and C7a.

-

These correlations piece the entire molecular puzzle together, linking the aldehyde to the oxindole core and the methoxy group to the correct position on the benzene ring.

-

Experimental Protocols

Trustworthiness through Rigorous Method: The quality of spectroscopic data is paramount. The following are standardized protocols to ensure reproducibility and accuracy.

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and allows for the observation of the N-H proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

IR (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact between the sample and the crystal.

-

HRMS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

-

Data Acquisition:

-

NMR: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution. Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

-

IR: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan and ensure it is automatically subtracted.

-

HRMS: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts. Calibrate the instrument immediately prior to the run to ensure high mass accuracy.

-

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed by the powerful synergy of these analytical techniques. Mass spectrometry establishes the correct molecular formula (C₁₀H₉NO₃).[2] IR spectroscopy confirms the presence of all key functional groups: the N-H, two distinct C=O environments, and the aryl ether.[8] Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular skeleton, confirming the precise location of the methoxy and aldehyde substituents and validating the overall connectivity of the oxindole core. Each piece of data cross-validates the others, leading to a single, irrefutable structural assignment.

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characterization of 5-Methoxy-2-oxoindoline-3-carbaldehyde: Melting Point and Solubility

This guide provides an in-depth technical overview of the essential physical properties of 5-Methoxy-2-oxoindoline-3-carbaldehyde, a versatile intermediate in medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the significance of melting point and solubility, and provides detailed, field-proven methodologies for their experimental determination. While specific, verified values for this compound are not widely published, this guide furnishes the necessary protocols to establish them, ensuring data integrity and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

This compound is a member of the 2-oxindole family, a core scaffold found in numerous natural products and pharmaceutically active compounds.[1] Its utility as a synthetic intermediate is notable, particularly in the development of novel therapeutic agents. The presence of a methoxy group and a reactive aldehyde function allows for diverse chemical transformations, making it a valuable building block for complex molecular architectures.

In the realm of drug discovery and development, the physical properties of a compound are paramount. They dictate the substance's behavior from the earliest stages of synthesis and purification to its formulation and ultimately, its bioavailability. Among the most critical of these are the melting point and solubility.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is a fundamental physical constant. It is the temperature at which the solid phase transitions to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted and straightforward technique for determining the melting point of a solid organic compound.

Materials:

-

This compound (yellow solid)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

Turn on the melting point apparatus and set a heating rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Once the approximate melting point is known, allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1-T2.

-

-

Data Recording and Interpretation:

-

A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

-

A broad melting range suggests the presence of impurities.

-

Data Presentation: Melting Point of this compound

| Parameter | Value |

| Appearance | Yellow Solid |

| Preliminary Melting Range (°C) | To be determined |

| Refined Melting Range (°C) | To be determined |

| Purity Indication | To be determined based on range |

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination: A Key to Bioavailability and Formulation

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor aqueous solubility can be a major hurdle in the development of orally administered drugs.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.

Materials:

-

This compound

-

Selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or a solvent in which it is freely soluble).

-

From the stock solution, prepare a series of calibration standards of decreasing concentration by serial dilution.

-

-

Equilibrium Experiment:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the prepared calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the equilibrium solubility.

-

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 37 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Synthesis Context: The Vilsmeier-Haack Reaction

The aldehyde functionality at the 3-position of the 2-oxoindoline core in the target molecule is commonly introduced via the Vilsmeier-Haack reaction.[2][3][4][5] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[2][4] Understanding the synthetic route is crucial as residual reagents or byproducts could potentially impact the measured physical properties.

Conclusion

The melting point and solubility of this compound are critical physicochemical parameters that govern its suitability for further development as a pharmaceutical intermediate. The protocols detailed in this guide provide a robust framework for the experimental determination of these properties. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in the drug discovery and development pipeline. While published values for this specific compound are scarce, the application of these well-established techniques will enable researchers to thoroughly characterize this promising molecule.

References

Discovery and history of 5-Methoxy-2-oxoindoline-3-carbaldehyde

An In-Depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, chemical properties, and its significant applications, most notably its role in the synthesis of targeted cancer therapies like Sunitinib.

The oxindole scaffold, a bicyclic structure fusing a benzene ring with a five-membered lactam ring, is a privileged motif in medicinal chemistry.[1] Its origins in chemical synthesis trace back to the degradation of the natural dye indigo in the 19th century.[2] The inherent biological activity and synthetic versatility of oxindoles have made them a focal point for the development of a multitude of therapeutic agents. The strategic introduction of functional groups onto this core allows for the fine-tuning of molecular properties and biological targets.

This compound (CAS No. 52508-88-0) emerged not as an isolated discovery, but as a critical intermediate born from the necessity for functionalized oxindoles in complex molecule synthesis. While a singular "discovery" paper is not prominent in the historical literature, its synthesis is a logical extension of well-established formylation reactions on electron-rich heterocycles. Its significance became particularly pronounced with the development of indolinone-based protein kinase inhibitors, where it serves as a key precursor.[3]

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of this compound is the Vilsmeier-Haack reaction . This classic formylation method is ideally suited for introducing an aldehyde group at the electron-rich C3 position of the oxindole ring, activated by the methoxy group at the C5 position.

The Vilsmeier-Haack Reaction: Causality and Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent , an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[4]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of 5-methoxy-2-oxindole attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the C5 position enhances the nucleophilicity of the ring system through its electron-donating effect, thereby facilitating this electrophilic attack.

-

Hydrolysis: The resulting iminium salt intermediate is stable until the addition of water during the workup. Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[4]

The workflow for this synthesis is illustrated below.

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Vilsmeier-Haack formylations of analogous indole and oxindole systems.[5][6]

Materials:

-

5-Methoxy-2-oxindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-water bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes. The solution should become a thick, white slurry.

-

Reaction with Oxindole: Dissolve 5-methoxy-2-oxindole (1 equivalent) in anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Stir the resulting suspension for 30 minutes to ensure complete hydrolysis.

-

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic profile.

| Property | Data |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.19 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| CAS Number | 52508-88-0 |

| ¹H NMR (Typical Shifts) | δ ~10.0 (s, 1H, -CHO), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), Amide N-H proton variable. |

| ¹³C NMR (Typical Shifts) | δ ~185 (-CHO), δ ~160 (C=O, lactam), Aromatic carbons, δ ~56 (-OCH₃). |

| IR (cm⁻¹) | ~3200 (N-H), ~1700 (C=O, lactam), ~1650 (C=O, aldehyde), ~1600 (C=C, aromatic). |

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its aldehyde functional group is a versatile handle for a variety of subsequent chemical transformations.

Key Reactions and Transformations

The aldehyde group can readily participate in several key bond-forming reactions, making it a cornerstone for building molecular complexity.

-

Knoevenagel Condensation: This is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration.[7] This reaction is fundamental in the synthesis of many kinase inhibitors, including Sunitinib, where the aldehyde condenses with a substituted pyrrole.[8]

-

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to form a new amine.[9] This is a powerful method for introducing substituted amino-methyl groups at the C3 position.

-

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, allowing for carbon chain extension.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functionalization.

Caption: Key synthetic transformations.

Case Study: Synthesis of Sunitinib (SU11248)

The most prominent application of this compound is in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2][10]

Sunitinib's synthesis involves a crucial Knoevenagel condensation between a substituted pyrrole-carboxamide and an oxindole derivative. While the marketed drug Sunitinib contains a fluorine atom at the 5-position, the synthesis of its 5-methoxy analog serves as a direct and relevant example of the utility of this compound.[8]

The key synthetic step is:

The condensation of this compound with N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. This reaction creates the characteristic vinyl-bridged indolinone structure essential for the biological activity of Sunitinib and related kinase inhibitors. This structure allows the molecule to fit into the ATP-binding pocket of various tyrosine kinases, inhibiting their function and blocking downstream signaling pathways that promote tumor growth and angiogenesis.[2][8]

Conclusion and Future Outlook

This compound represents a classic example of how fundamental organic reactions are applied to create complex and life-saving therapeutics. Its history is intrinsically linked to the rise of targeted therapies in oncology. While its synthesis via the Vilsmeier-Haack reaction is robust and well-understood, its true value lies in its role as a versatile and indispensable intermediate. For drug development professionals, this compound is not just a chemical reagent but a gateway to a vast chemical space of potent kinase inhibitors and other biologically active molecules. Future research will undoubtedly continue to leverage this and structurally similar intermediates to develop next-generation therapeutics with improved efficacy and selectivity.

References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

Theoretical studies of 5-Methoxy-2-oxoindoline-3-carbaldehyde

An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1] Its unique structural framework, featuring an oxoindoline core substituted with methoxy and aldehyde groups, imparts significant potential in medicinal chemistry, particularly in the development of novel anti-cancer and anti-inflammatory drugs.[1] Understanding the fundamental electronic structure, reactivity, and spectroscopic properties of this molecule is paramount for its rational application in drug design. This technical guide provides a comprehensive overview of the theoretical studies on this compound, employing quantum chemical calculations to elucidate its molecular properties. This document is intended for researchers, chemists, and drug development professionals, offering both foundational insights and practical, step-by-step computational protocols.

Introduction and Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The derivative, this compound, combines the indole core with highly reactive functional groups, making it a valuable building block for synthesizing more complex molecular architectures.[1] Its applications range from intermediates in the synthesis of drugs targeting neurological disorders to the creation of fluorescent probes for biological imaging.[1]

Theoretical studies, particularly those using quantum mechanics-based computational chemistry, provide unparalleled insight into molecular properties that are often difficult or impossible to probe experimentally.[3] By modeling the molecule in silico, we can predict its three-dimensional structure, electronic charge distribution, spectroscopic signatures, and sites of reactivity. This knowledge is instrumental in:

-

Validating Experimental Data: Comparing calculated spectra (IR, NMR) with experimental findings to confirm structural assignments.

-

Predicting Reactivity: Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions to forecast how the molecule will interact with biological targets or other reagents.[4]

-

Guiding Synthesis: Understanding the molecule's stability and reactivity can help optimize reaction conditions.

-

Rational Drug Design: The electronic and structural insights can inform the design of analogues with improved potency, selectivity, and pharmacokinetic properties.

This guide will focus on methodologies centered around Density Functional Theory (DFT), a robust and widely used computational method that offers a favorable balance between accuracy and computational cost for organic molecules of this size.[5][6]

Synthesis and Structural Framework

The most common and efficient method for synthesizing indole-3-carbaldehydes, including the 5-methoxy substituted analogue, is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] The indole ring is highly activated towards electrophilic substitution at the C3 position, making this transformation highly regioselective.[9]

Caption: Workflow of the Vilsmeier-Haack synthesis.

The resulting molecular structure provides a rigid scaffold with specific sites for hydrogen bonding (N-H group, carbonyl oxygen) and electrophilic/nucleophilic attack (aldehyde group), which are key to its biological activity and synthetic utility.

Caption: Structure of this compound.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-justified computational protocol. Our approach is designed as a self-validating system, where computational results are consistently cross-referenced with established chemical principles and available experimental data.

Pillar 1: The Choice of Density Functional Theory (DFT) DFT is chosen for its ability to model electron correlation effects efficiently, which is crucial for accurately describing the electronic structure of π-conjugated systems like indoles.[3]

Pillar 2: Functional and Basis Set Selection

-

Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a long track record of providing excellent results for the geometries and vibrational frequencies of organic molecules, demonstrating high predictive power in numerous studies.[4][6]

-

Basis Set (6-311++G(d,p)): This triple-zeta basis set provides the necessary flexibility for an accurate description of the electron distribution. The diffuse functions (++) are essential for modeling non-covalent interactions and lone pairs, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds. This combination is well-suited for molecules containing heteroatoms like oxygen and nitrogen.[2][4]

Pillar 3: The Computational Workflow The entire theoretical analysis follows a logical and sequential workflow, ensuring that each step builds upon a robustly calculated foundation.

Caption: Standard workflow for quantum chemical calculations.

Theoretical Results and Analysis

The following data represents typical outputs from a DFT/B3LYP/6-311++G(d,p) level of theory calculation.

Optimized Molecular Geometry

After geometry optimization, the molecule settles into its lowest energy conformation. The planarity of the oxoindoline ring system is a key feature, with the aldehyde and methoxy groups exhibiting specific orientations. The calculated bond lengths and angles align well with expected values for similar heterocyclic systems.

Table 1: Selected Predicted Geometric Parameters

| Parameter | Bond/Angle | Calculated Value | Justification |

|---|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å | Typical double bond character. |

| Bond Length | C=O (aldehyde) | ~1.21 Å | Strong carbonyl double bond. |

| Bond Length | C-N (amide) | ~1.37 Å | Partial double bond character due to resonance. |

| Bond Length | C-O (methoxy) | ~1.36 Å | sp² C-O bond, shorter than a typical C-O single bond. |

| Bond Angle | O=C-N (amide) | ~125° | Consistent with sp² hybridization. |

| Dihedral Angle| C-C-C=O (aldehyde)| ~180° | Aldehyde group is coplanar with the ring for maximum conjugation. |

Vibrational Spectroscopy Analysis

Frequency calculations not only confirm that the optimized structure is a true energy minimum (absence of imaginary frequencies) but also allow for the prediction of the infrared (IR) spectrum. The calculated frequencies are typically scaled by a factor (~0.967 for B3LYP) to correct for anharmonicity and method limitations.

Table 2: Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide N-H | ~3450 | 3350 - 3500 |

| C-H Stretch | Aromatic C-H | ~3100 | 3000 - 3150 |

| C=O Stretch | Aldehyde C=O | ~1710 | 1690 - 1740 |

| C=O Stretch | Amide C=O (Lactam) | ~1680 | 1650 - 1700 |

| C=C Stretch | Aromatic Ring | ~1610, ~1480 | 1450 - 1620 |

| C-O Stretch | Methoxy Ether | ~1250 | 1200 - 1300 |

This correlation between predicted and known experimental ranges provides a strong validation of the computational model's accuracy.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[4]

-

HOMO: The HOMO is predicted to be delocalized primarily over the fused benzene ring and the nitrogen atom, indicating these are the most electron-rich regions susceptible to electrophilic attack.

-

LUMO: The LUMO is predominantly localized on the α,β-unsaturated system encompassing the aldehyde and the C2-C3 bond of the pyrrole ring, identifying this region as the primary site for nucleophilic attack.

Table 3: Calculated Electronic Properties

| Property | Description | Predicted Value | Implication |

|---|---|---|---|

| EHOMO | Energy of the HOMO | ~ -6.2 eV | Related to ionization potential; higher energy indicates stronger electron-donating ability. |

| ELUMO | Energy of the LUMO | ~ -2.5 eV | Related to electron affinity; lower energy indicates stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 3.7 eV | Indicates kinetic stability and resistance to electronic excitation. A smaller gap suggests higher reactivity. |

The HOMO-LUMO gap is a crucial indicator of chemical reactivity and is often correlated with the bioactivity of molecules.[4]

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic charge distribution, providing an intuitive guide to intermolecular interactions.

-

Negative Potential (Red/Yellow): Regions of high electron density, acting as sites for electrophilic attack or hydrogen bond acceptance. These are concentrated around the carbonyl oxygens of both the amide and aldehyde groups.

-

Positive Potential (Blue): Regions of low electron density or positive charge, acting as sites for nucleophilic attack or hydrogen bond donation. The most positive region is located around the amide N-H proton.

-

Neutral Potential (Green): Regions corresponding to the carbon framework of the aromatic ring.

The MEP map visually confirms that the carbonyl oxygens are the primary hydrogen bond acceptors and the N-H group is the primary hydrogen bond donor, which is critical information for designing inhibitors that bind to protein active sites.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the theoretical analyses described above using common quantum chemistry software packages (e.g., Gaussian, ORCA).

Protocol 1: Geometry Optimization and Frequency Calculation

Objective: To find the most stable 3D structure of the molecule and verify it is a true minimum on the potential energy surface.

-

Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct bond orders and initial stereochemistry.

-

Input File Creation: Create a text input file specifying the calculation parameters.

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

-

#p: Prints additional output.

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

-

Coordinate Section: Paste the initial Cartesian coordinates of the molecule.

-

-

Execution: Submit the input file to the quantum chemistry software.

-

Analysis of Output:

-

Convergence: Confirm that the optimization has converged successfully by looking for the "Stationary point found" message.

-

Frequencies: Inspect the frequency calculation results. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the structure should be perturbed and re-optimized.

-

Optimized Geometry: Extract the final optimized coordinates for use in subsequent calculations.

-

Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis

Objective: To visualize the HOMO/LUMO and the MEP surface to understand reactivity.

-

Input File Creation: Use the optimized coordinates from Protocol 1. Create a new input file.

-

Route Section: #p B3LYP/6-311++G(d,p) Pop=Full GFInput

-

Pop=Full: Requests a full population analysis to generate the necessary orbital information.

-

GFInput: Requests the generation of a formatted checkpoint file (.fchk) which is used by visualization software.

-

-

-

Execution: Run the calculation. This is a single-point energy calculation and is much faster than an optimization.

-

Visualization:

-

Open the generated .fchk or .chk file in a visualization program.

-

FMOs: Navigate to the molecular orbitals section and generate surfaces for the HOMO and LUMO. Analyze their spatial distribution.

-